2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione
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Overview
Description
7-Allyl-7,8-dihydro-8-oxoguanosine is a modified nucleoside with the molecular formula C13H17N5O6. It is known for its role as a selective toll-like receptor 7 agonist, which activates immune cells and increases cytokine production
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-7,8-dihydro-8-oxoguanosine typically involves the modification of guanosine. One common method includes the allylation of guanosine followed by oxidation to introduce the 8-oxo group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of 7-Allyl-7,8-dihydro-8-oxoguanosine may involve large-scale synthesis using automated systems to control reaction parameters precisely. This ensures consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
7-Allyl-7,8-dihydro-8-oxoguanosine undergoes various chemical reactions, including:
Oxidation: Introduction of the 8-oxo group.
Reduction: Potential reduction of the 8-oxo group back to a hydroxyl group.
Substitution: Allyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Catalysts like palladium on carbon (Pd/C) may facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of guanosine, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Allyl-7,8-dihydro-8-oxoguanosine has several scientific research applications:
Immunology: As a toll-like receptor 7 agonist, it is used to study immune responses and develop immunotherapies.
Molecular Biology: Utilized in research on nucleic acid modifications and their effects on cellular processes.
Industry: Used in the production of diagnostic reagents and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Allyl-7,8-dihydro-8-oxoguanosine involves its interaction with toll-like receptor 7. This interaction activates immune cells, leading to increased production of cytokines. The molecular targets include specific immune cells, and the pathways involved are primarily related to innate immune responses .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-2′-deoxyguanosine: Another oxidized form of guanosine with similar properties.
2′-Deoxyguanosine monohydrate: A precursor in the synthesis of various guanosine derivatives.
Uniqueness
7-Allyl-7,8-dihydro-8-oxoguanosine is unique due to its specific allyl and 8-oxo modifications, which confer distinct biological activities and make it a valuable tool in immunological research .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRFBBZFHHYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861266 |
Source
|
Record name | 2-Amino-9-pentofuranosyl-7-(prop-2-en-1-yl)-7,9-dihydro-1H-purine-6,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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